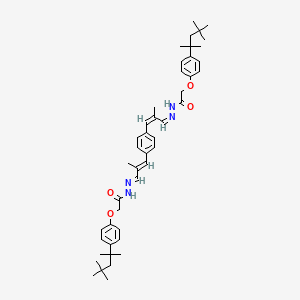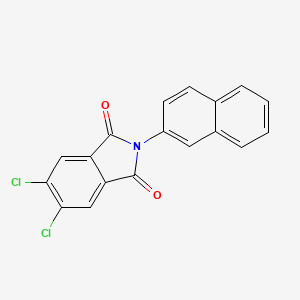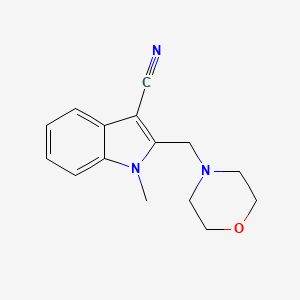![molecular formula C14H9Br2Cl2NO2 B11545623 3,4-dibromo-2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B11545623.png)
3,4-dibromo-2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dibromo-2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-methoxyphenol is an organic compound that belongs to the class of phenols This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to a phenolic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dibromo-2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-methoxyphenol typically involves multiple stepsThe reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and automated synthesis equipment to control reaction parameters more precisely.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-dibromo-2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-methoxyphenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imino group can be reduced to an amine.
Substitution: The bromine atoms can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.
Applications De Recherche Scientifique
3,4-dibromo-2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3,4-dibromo-2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer processes, while the imino group can interact with nucleophilic sites in biological molecules. The bromine and chlorine atoms can enhance the compound’s reactivity and binding affinity to various targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-bromo-4-((E)-{[3-(3,4-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol
- 3,5-dibromo-4-methylaniline
- dl-2,3-dibromo-1,4-butanediol
Uniqueness
3,4-dibromo-2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-methoxyphenol is unique due to the combination of bromine, chlorine, and methoxy groups on the phenolic ring This unique structure imparts specific chemical and biological properties that are not observed in similar compounds
Propriétés
Formule moléculaire |
C14H9Br2Cl2NO2 |
|---|---|
Poids moléculaire |
453.9 g/mol |
Nom IUPAC |
3,4-dibromo-2-[(3,4-dichlorophenyl)iminomethyl]-6-methoxyphenol |
InChI |
InChI=1S/C14H9Br2Cl2NO2/c1-21-12-5-9(15)13(16)8(14(12)20)6-19-7-2-3-10(17)11(18)4-7/h2-6,20H,1H3 |
Clé InChI |
XRJHEJMGRHNIQS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1O)C=NC2=CC(=C(C=C2)Cl)Cl)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-(4-benzylpiperidin-1-yl)-N-(4-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B11545560.png)
![N-({N'-[(1E)-1-{[1,1'-Biphenyl]-4-YL}-2-phenylethylidene]hydrazinecarbonyl}methyl)-4-chlorobenzamide](/img/structure/B11545564.png)
![N-{2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazinyl]-2-oxoethyl}-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide (non-preferred name)](/img/structure/B11545566.png)
![4-bromo-2-({(E)-2-[(5-bromo-3-pyridyl)carbonyl]hydrazono}methyl)phenyl 2-furoate](/img/structure/B11545569.png)
![1-[1-Butyl-3-(3-chlorophenyl)-5,5-dimethyl-2-oxoimidazolidin-4-yl]-3-(3-chlorophenyl)-1-hydroxyurea](/img/structure/B11545572.png)
![N,N'-[benzene-1,4-diyldi(E)methylylidene]bis[3-(4-methyl-1,3-benzoxazol-2-yl)aniline]](/img/structure/B11545573.png)
![4-chloro-2-[(E)-{[2-(prop-2-en-1-ylsulfanyl)-1,3-benzothiazol-6-yl]imino}methyl]phenol](/img/structure/B11545578.png)
![N-(4-fluorophenyl)-4-(morpholin-4-yl)-6-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-1,3,5-triazin-2-amine](/img/structure/B11545579.png)
![2-Cyano-N'-[(E)-[3-ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide](/img/structure/B11545586.png)
![15-methyl-5,12-dioxapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B11545600.png)

![2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B11545610.png)